3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining an azetidine ring with an imidazolidine-2,4-dione moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 4-propylbenzoyl chloride with azetidine-3-ylamine, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its therapeutic potential in treating inflammatory conditions and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. This compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A core structure shared with many biologically active compounds.
4-Propylbenzoyl derivatives: Compounds with similar benzoyl groups that exhibit various biological activities.
Uniqueness
3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combined azetidine and imidazolidine-2,4-dione structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUYYIORIOXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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